molecular formula C7H10ClNO2S B2719669 2-(Methylsulfonyl)aniline hydrochloride CAS No. 205985-95-1

2-(Methylsulfonyl)aniline hydrochloride

Cat. No.: B2719669
CAS No.: 205985-95-1
M. Wt: 207.67
InChI Key: MEUQLZQZRWBBHV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C7H10ClNO2S and a molecular weight of 207.68 g/mol . It is a solid compound that is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)aniline hydrochloride typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)aniline hydrochloride involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)aniline hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and physical properties compared to its thio and phenyl analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-methylsulfonylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUQLZQZRWBBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-95-1
Record name 2-(Methylsulfonyl)aniline hydrochloride
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